molecular formula C15H18N4O3 B11496280 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11496280
M. Wt: 302.33 g/mol
InChI Key: UPHQXGNKKFOYDL-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl and a nitro group, and an acetamide group attached to a phenyl ring with an isopropyl substituent

Preparation Methods

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Acetamide formation: The nitrated pyrazole is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

    Substitution on the phenyl ring:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and various nucleophiles. The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted amides.

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar compounds to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide include other pyrazole derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C15H18N4O3/c1-10(2)12-4-6-13(7-5-12)16-15(20)9-18-11(3)8-14(17-18)19(21)22/h4-8,10H,9H2,1-3H3,(H,16,20)

InChI Key

UPHQXGNKKFOYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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